4-Chloro-3-iodobenzotrifluoride
CAS No.: 672-57-1
Cat. No.: VC3695592
Molecular Formula: C7H3ClF3I
Molecular Weight: 306.45 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 672-57-1 |
---|---|
Molecular Formula | C7H3ClF3I |
Molecular Weight | 306.45 g/mol |
IUPAC Name | 1-chloro-2-iodo-4-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C7H3ClF3I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H |
Standard InChI Key | SSLWFPKNYZEOTH-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(F)(F)F)I)Cl |
Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)I)Cl |
Introduction
Chemical Identification and Structure
Chemical Identifiers
Nomenclature and Synonyms
The compound is known by several systematic and common names in scientific literature and commercial catalogs:
The various naming conventions reflect different approaches to describing the substitution pattern on the benzene ring, with the position numbering varying depending on which substituent is considered primary.
Physical Properties
Basic Physical Characteristics
4-Chloro-3-iodobenzotrifluoride possesses distinct physical properties that determine its behavior in various experimental conditions and applications.
The high density of the compound (1.973 g/cm³) is characteristic of halogenated aromatics, particularly those containing the heavy iodine atom . The relatively low boiling point under reduced pressure (58-60°C at 0.5 mmHg) suggests that the compound is volatile and can be purified by distillation under vacuum .
Spectroscopic Properties
Synthesis and Preparation
Synthetic Routes
The synthesis of 4-Chloro-3-iodobenzotrifluoride can be accomplished through classical aromatic substitution chemistry. A documented synthetic pathway starts from 3-Amino-4-chlorobenzotrifluoride and involves a diazotization-iodination sequence :
-
Treatment with sulfuric acid (H₂SO₄)
-
Diazotization with aqueous sodium nitrite (NaNO₂)
-
Reaction with aqueous potassium iodide (KI)
This multistep reaction sequence follows established protocols for introducing iodine into aromatic rings via diazonium salt intermediates . The starting material (3-Amino-4-chlorobenzotrifluoride) undergoes diazotization to form a diazonium salt, which is then displaced by iodide to yield the target compound.
Product Attribute | Specification |
---|---|
Purity | 98% |
Package Sizes | 25 g, 100 g |
Brand | Thermo Scientific (formerly Alfa Aesar) |
Quality Control Parameters
Commercial samples of 4-Chloro-3-iodobenzotrifluoride are typically characterized by several quality control parameters:
-
Purity determination (typically by gas chromatography)
-
Identity confirmation (by spectroscopic methods such as NMR)
-
Physical property verification (refractive index, density)
These quality control measures ensure consistency and reliability for research applications.
Applications and Uses
Research Applications
The primary application of 4-Chloro-3-iodobenzotrifluoride appears to be as a laboratory chemical used in organic synthesis and research . The presence of multiple functional groups (chlorine, iodine, and trifluoromethyl) on the aromatic ring makes it a versatile building block for various transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume